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molecular formula C11H7FO B120201 4-Fluoro-1-naphthaldehyde CAS No. 172033-73-7

4-Fluoro-1-naphthaldehyde

Cat. No. B120201
M. Wt: 174.17 g/mol
InChI Key: LZUCGZVKZDBILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08377942B2

Procedure details

SnCl4 (13 ml, 1M solution in dichloromethane) is added to a solution of dichlormethyl-methylether in dichloromethane (6 ml) at 0° C. After 1 hour at 0° C., a solution of 1-fluoro-naphtalene (1.46 g) in dichloromethane (4 ml) is added over 10 minutes. The reaction is stirred overnight at room temperature and then quenched with cold water (30 ml). The organic phase is separated and the aqueous phase is extracted 3 times with dichloromethane. The combined organic phases are dried over Na2SO4 and concentrated in vacuo to yield 4-fluoro-naphthalene-1-carbaldehyde (1.73 g, dark brown crystals). The crude product obtained is used without further purification, MS (HPLC/MS): no ionisation. Retention time: 3.88 min.
Name
SnCl4
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[Sn](Cl)(Cl)Cl.ClC([O:9][CH3:10])Cl.[F:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][CH:13]=1>ClCCl>[F:11][C:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:15]([CH:10]=[O:9])=[CH:14][CH:13]=1

Inputs

Step One
Name
SnCl4
Quantity
13 mL
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(Cl)OC
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.46 g
Type
reactant
Smiles
FC1=CC=CC2=CC=CC=C12
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with cold water (30 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted 3 times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C2=CC=CC=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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